N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide is a chemical compound with the molecular formula C21H26N2O5 and a molecular weight of 386.4 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable for various research and development endeavors .
Vorbereitungsmethoden
The synthesis of N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide typically involves the protection of the amino group of 3,4-dimethoxy-L-phenylalanine with a carbobenzyloxy (Cbz) group, followed by the formation of the dimethylamide derivative. The reaction conditions often include the use of reagents such as carbobenzyloxy chloride and dimethylamine in the presence of a base like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity .
Analyse Chemischer Reaktionen
N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamide group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .
Wissenschaftliche Forschungsanwendungen
N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: This compound is employed in the production of fine chemicals and specialty materials .
Wirkmechanismus
The mechanism of action of N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide involves its interaction with specific molecular targets and pathways. As a derivative of L-phenylalanine, it can interact with enzymes and receptors involved in amino acid metabolism and neurotransmitter synthesis. The presence of the Cbz and dimethoxy groups enhances its binding affinity and selectivity towards these targets, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide can be compared with other similar compounds such as:
N-Cbz-3,4-Dimethoxy-L-phenylalanine: Lacks the dimethylamide group, which may affect its reactivity and selectivity.
3,4-Dimethoxy-L-phenylalanine: Lacks both the Cbz and dimethylamide groups, resulting in different chemical properties and biological activities.
N-Cbz-L-phenylalanine-dimethylamide: Lacks the methoxy groups, which can influence its chemical reactivity and biological interactions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity properties .
Eigenschaften
CAS-Nummer |
1263078-27-8 |
---|---|
Molekularformel |
C21H26N2O5 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-3-(3,4-dimethoxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H26N2O5/c1-23(2)20(24)17(12-16-10-11-18(26-3)19(13-16)27-4)22-21(25)28-14-15-8-6-5-7-9-15/h5-11,13,17H,12,14H2,1-4H3,(H,22,25)/t17-/m0/s1 |
InChI-Schlüssel |
UEJJXTZXXUFJLK-KRWDZBQOSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.